molecular formula C11H10O2 B1336679 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde CAS No. 50493-08-8

1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

Cat. No.: B1336679
CAS No.: 50493-08-8
M. Wt: 174.2 g/mol
InChI Key: UGOXYXBNKXBHAB-UHFFFAOYSA-N
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Description

1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde: is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol . This compound is characterized by a naphthalene ring system that is partially hydrogenated and contains both an oxo group and an aldehyde group. It is primarily used in research settings, particularly in the field of proteomics .

Scientific Research Applications

1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is primarily used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 1,2,3,4-tetrahydronaphthalene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to prevent over-oxidation .

Industrial Production Methods: Industrial synthesis would likely follow similar routes as laboratory synthesis but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in the formation of 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is unique due to the presence of both an oxo group and an aldehyde group on a partially hydrogenated naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-oxo-3,4-dihydro-2H-naphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4,7,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOXYXBNKXBHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438846
Record name 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50493-08-8
Record name 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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